2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine

Lipophilicity Membrane permeability Drug design

2-(Biphenyl-4-yl)-2,3-dihydro-1H-perimidine (CAS 100321-78-6; molecular formula C23H18N2; molecular weight 322.40 g/mol; exact mass 322.1470 Da) is a 2-aryl-2,3-dihydro-1H-perimidine derivative obtained via acid-catalyzed or catalyst-free condensation of 1,8-diaminonaphthalene with 4-biphenylcarboxaldehyde. The perimidine scaffold is a peri-naphtho-fused pyrimidine system possessing π-amphoteric heteroaromatic character, and 2-aryl-dihydroperimidine derivatives have been investigated for PTP1B inhibition, antimicrobial activity, DNA intercalation, and fluorescence-based applications.

Molecular Formula C23H18N2
Molecular Weight 322.4 g/mol
Cat. No. B12034732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine
Molecular FormulaC23H18N2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3
InChIInChI=1S/C23H18N2/c1-2-6-16(7-3-1)17-12-14-19(15-13-17)23-24-20-10-4-8-18-9-5-11-21(25-23)22(18)20/h1-15,23-25H
InChIKeyQKEKAVLXAZODAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Biphenyl-4-yl)-2,3-dihydro-1H-perimidine (CAS 100321-78-6): Physicochemical Identity and Procurement Baseline for a Specialized 2-Aryl-Dihydroperimidine


2-(Biphenyl-4-yl)-2,3-dihydro-1H-perimidine (CAS 100321-78-6; molecular formula C23H18N2; molecular weight 322.40 g/mol; exact mass 322.1470 Da) is a 2-aryl-2,3-dihydro-1H-perimidine derivative obtained via acid-catalyzed or catalyst-free condensation of 1,8-diaminonaphthalene with 4-biphenylcarboxaldehyde [1]. The perimidine scaffold is a peri-naphtho-fused pyrimidine system possessing π-amphoteric heteroaromatic character, and 2-aryl-dihydroperimidine derivatives have been investigated for PTP1B inhibition, antimicrobial activity, DNA intercalation, and fluorescence-based applications [1][2]. The 4-biphenyl substituent imparts pronounced lipophilicity (calculated LogP = 6.32) and a low polar surface area (PSA = 24.06 Ų), distinguishing this compound from more polar 2-aryl congeners and positioning it for applications requiring high membrane partitioning or extended aromatic π-surface interactions .

Why 2-(Biphenyl-4-yl)-2,3-dihydro-1H-perimidine Cannot Be Replaced by Common 2-Aryl-Dihydroperimidine Analogs in Scientific Procurement


2-Aryl-2,3-dihydro-1H-perimidines are not plug-compatible despite sharing the dihydroperimidine core. The identity of the 2-aryl substituent governs lipophilicity (LogP spanning >2.5 orders of magnitude across published analogs), polar surface area, π-stacking capacity, and biological target engagement . In the structurally characterized PTP1B inhibitor series, replacing a 4-carboxyphenyl substituent (compound 1, IC₅₀ = 8.34 ± 1.07 μM) with alternative aryl groups altered inhibitory activity by >14-fold [1]. The biphenyl substituent of the title compound provides an extended aromatic surface capable of stronger π–π interactions with aromatic protein residues or DNA base pairs compared to monocyclic 2-aryl analogs (e.g., 2-phenyl-, 2-(4-chlorophenyl)-, or 2-(4-methoxyphenyl)-dihydroperimidines), while its high LogP of 6.32 fundamentally alters solubility, membrane partitioning, and formulation requirements relative to more hydrophilic congeners bearing carboxylic acid or hydroxyl substituents [1]. Uninformed substitution of this compound by a generic 2-aryl-perimidine analog risks altering target binding, pharmacokinetic behavior, and assay reproducibility.

Quantitative Differentiation Evidence: 2-(Biphenyl-4-yl)-2,3-dihydro-1H-perimidine vs. Closest 2-Aryl-Dihydroperimidine Analogs


Lipophilicity (LogP) as a Determinant of Membrane Partitioning and Formulation Strategy vs. 4-Carboxyphenyl Analog

2-(Biphenyl-4-yl)-2,3-dihydro-1H-perimidine exhibits a calculated LogP of 6.32 , substantially exceeding the lipophilicity of the benchmark PTP1B lead compound 1 (4-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid), for which a structurally analogous 2-aryl-dihydroperimidine bearing a carboxylic acid group yields an ALogP of approximately 3.78 . This LogP difference of ~2.54 units corresponds to an approximately 350-fold higher octanol-water partition coefficient, predicting markedly enhanced passive membrane permeability, higher non-specific protein binding, and fundamentally different solubility and formulation requirements . A secondary calculation source reports ALogP = 4.12 for the target compound, still substantially above the carboxylate analog .

Lipophilicity Membrane permeability Drug design

Low Polar Surface Area (PSA = 24.06 Ų) and Implications for CNS Permeability vs. 4-Carboxyphenyl Analog

The target compound has a calculated PSA of 24.06 Ų , placing it well below the empirical threshold of <60–70 Ų typically associated with favorable blood–brain barrier penetration [1]. In contrast, the 4-carboxy-substituted benchmark compound 1 (PTP1B inhibitor) possesses a carboxylic acid moiety contributing approximately 37.3 Ų of additional polar surface, yielding an estimated PSA of ~61.4 Ų—within the range where CNS penetration becomes less favorable [1][2]. The PSA gap of ~37 Ų between the biphenyl and carboxyphenyl derivatives represents a categorical difference in predicted CNS accessibility.

Polar surface area Blood-brain barrier CNS drug design

Extended Biphenyl π-Surface: Differential DNA Intercalation and π-Stacking Capacity vs. Monocyclic 2-Aryl Analogs

The biphenyl substituent provides an extended aromatic surface of approximately 20.2 Ų per phenyl ring (total biphenyl π-area ≈ 40 Ų), substantially larger than monocyclic 2-aryl analogs such as 2-phenyl- (π-area ≈ 20.2 Ų) or 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine [1]. Published structure-activity data on perimidine-based DNA intercalators demonstrate that increasing the aromatic surface of the 2-substituent enhances DNA binding affinity; perimidines bearing fused polycyclic aryl groups consistently exhibit stronger intercalation than monocyclic analogs [2][3]. The biphenyl group of the target compound represents an intermediate π-surface between monoaryl and fused tricyclic substituents, offering a tunable intercalation strength without the synthetic complexity or solubility penalties of fully polycyclic systems [3].

DNA intercalation π-stacking Antitumor agents

PTP1B Inhibitory Class Benchmark: Navigating Selectivity Expectations vs. Literature-Lead Compounds 46 and 49

Within the 1H-2,3-dihydroperimidine class, the most potent reported PTP1B inhibitors are compounds 46 (IC₅₀ = 0.66 ± 0.03 μM; 3.48-fold selective over TCPTP) and 49 (IC₅₀ = 0.59 ± 0.05 μM; 2.10-fold selective over TCPTP) [1]. The screening hit compound 1 (4-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid) showed IC₅₀ = 8.34 ± 1.07 μM against PTP1B [1]. While the target 2-(biphenyl-4-yl) derivative has not been tested against PTP1B in the published series, its physicochemical profile (LogP = 6.32; PSA = 24.06 Ų) differs markedly from the optimized leads, which bear polar carboxylic acid-terminated side chains [1]. The target compound's high LogP and absence of a hydrogen-bond donor acid functionality predict reduced affinity for the PTP1B catalytic site (which favors anionic/acidic pharmacophores) but may confer selectivity advantages against off-target PTPs through differential partitioning [1].

PTP1B inhibition Type II diabetes Selectivity

Fluorescence Quantum Yield Potential: Class-Level Evidence from 2-(Het)Aryl Perimidine Optimization Studies

The perimidine core incorporates the 1,8-diaminonaphthalene fluorophore; however, fluorescence is dramatically depressed in unsubstituted perimidine and many simple 2-aryl derivatives due to lone-pair conjugation effects [1]. Lamperti et al. (2019) demonstrated that rational 2-aryl substitution can restore fluorescence quantum yields to levels comparable with 1,8-diaminonaphthalene (~9% in methanol), with two of four designed derivatives achieving this benchmark [1]. The earlier Giani et al. (2016) study established that fluorescence emission intensity and wavelength maxima are sensitive to the electronic nature and torsional freedom of the 2-aryl substituent [2]. The biphenyl substituent, with its extended conjugation and restricted torsional freedom relative to monocyclic aryl groups, is predicted to support a non-zero fluorescence quantum yield, although specific ΦF data for 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine have not been reported in the peer-reviewed literature [2].

Fluorescence Bioimaging Theranostics

Recommended Application Scenarios for 2-(Biphenyl-4-yl)-2,3-dihydro-1H-perimidine Based on Quantitative Differentiation Evidence


CNS-Penetrant Probe Development Leveraging Low PSA (24.06 Ų) and High LogP (6.32)

The combination of PSA = 24.06 Ų (well below the CNS-permeability threshold of ~60–70 Ų) and LogP = 6.32 positions 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine as a candidate scaffold for CNS-targeted small-molecule probes [1]. In contrast to the polar 4-carboxyphenyl analog (estimated PSA ≈ 61 Ų), the biphenyl derivative is predicted to exhibit significantly higher passive blood–brain barrier permeability. Medicinal chemistry teams pursuing CNS PTP1B inhibition or neuroinflammation targets should prioritize this compound over more polar 2-aryl-perimidine analogs for initial brain-exposure screening [2].

DNA Intercalation SAR Studies Exploiting the Extended Biphenyl π-Surface

The biphenyl group provides an aromatic π-surface of approximately 40 Ų (vs. ~20 Ų for a single phenyl ring), representing an intermediate intercalation footprint between minimal monoaryl perimidines and polycyclic fused-ring DNA binders [1]. This compound is recommended as a key member of a π-surface gradient library for systematic DNA-binding SAR studies, enabling quantification of the relationship between substituent aromatic area, intercalation constant, and cytotoxicity without the confounding solubility limitations of tetracyclic 2-substituents [1].

Fluorescent Probe Optimization: Experimental ΦF Determination for Dual-Activity Theranostic Design

Given the demonstrated capacity of rationally designed 2-(het)aryl perimidines to achieve fluorescence quantum yields up to ~9% (comparable to 1,8-diaminonaphthalene), this compound should undergo experimental ΦF measurement in both organic and aqueous buffers . Successful fluorescence characterization would qualify the biphenyl derivative for theranostic applications requiring simultaneous pharmacological activity (e.g., PTP1B or COX-II modulation) and intracellular fluorescence tracking, a dual capability that simple 2-alkyl-perimidine analogs cannot provide [1].

PTP1B Selectivity-Control Compound in Counter-Screening Cascades

Based on SAR trends from the 1H-2,3-dihydroperimidine PTP1B inhibitor series, the target compound's high lipophilicity and absence of a carboxylic acid pharmacophore predict reduced catalytic-site PTP1B potency relative to leads 46 (IC₅₀ = 0.66 μM) and 49 (IC₅₀ = 0.59 μM) . This profile makes it suitable as a selectivity-control compound in PTP counter-screening panels (PTP1B, TCPTP, SHP-1, SHP-2, LAR), helping to discriminate specific active-site interactions from non-specific hydrophobic partitioning effects that may confound assay interpretation for highly lipophilic candidate inhibitors .

Quote Request

Request a Quote for 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.